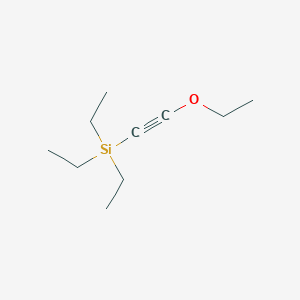
3-Methoxy-4-(piperidin-1-yl)aniline
Übersicht
Beschreibung
“3-Methoxy-4-(piperidin-1-yl)aniline” is a compound with the CAS Number: 1254058-34-8 and a molecular weight of 304.44 . It has a linear formula of C17H28N4O . The compound is stored in a dark place under an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The InChI code for “3-Methoxy-4-(piperidin-1-yl)aniline” is 1S/C17H28N4O/c1-19-9-11-20 (12-10-19)15-5-7-21 (8-6-15)16-4-3-14 (18)13-17 (16)22-2/h3-4,13,15H,5-12,18H2,1-2H3 . This indicates the presence of a piperidine ring, an aniline group, and a methoxy group in the molecule.Physical And Chemical Properties Analysis
“3-Methoxy-4-(piperidin-1-yl)aniline” is a solid compound . It is stored under an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
- The compound has been involved in the synthesis of 4-methoxy-3-(piperidin-4-yl) benzamides, which are identified as novel inhibitors of the presynaptic choline transporter, a target for therapeutic intervention in neurological disorders. This research highlights its role in the development of drug-like scaffolds for potential neurological applications (Bollinger et al., 2015).
Organic Chemistry and Compound Synthesis
- In the field of organic chemistry, it's been used in the synthesis of new partially hydrogenated carbazoles, indicating its utility in producing complex organic compounds with potential applications in various industries (Gataullin et al., 2007).
Biological Applications and Antimicrobial Properties
- Research on cyclopalladate complexes of 4-Methoxy-N-{(E)-(piperidin-1-yl)phenyl) aniline has shown significant antimicrobial activities, suggesting its potential in developing new antimicrobial agents (Nassar et al., 2013).
Material Science and Corrosion Inhibition
- The compound has been part of studies in material science, specifically in the prediction of inhibition efficiencies of piperidine derivatives on the corrosion of iron. This indicates its relevance in developing corrosion inhibitors for industrial applications (Kaya et al., 2016).
Cancer Research
- It's been utilized in the synthesis of (E)-N-((2-piperidin-1-yl)quinolin-3-yl)methylene aniline derivatives, which were evaluated for their in vitro anticancer activity, highlighting its role in the development of potential cancer therapeutics (Subhash et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for “3-Methoxy-4-(piperidin-1-yl)aniline” and similar compounds lie in their potential applications in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
3-methoxy-4-piperidin-1-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-9-10(13)5-6-11(12)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNNZDTPVFTPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570543 | |
| Record name | 3-Methoxy-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(piperidin-1-yl)aniline | |
CAS RN |
186090-34-6 | |
| Record name | 3-Methoxy-4-(piperidin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5,7-dimethylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3059384.png)


![3-Bromo-2-[(2-dimethylaminoethyl)amino]-pyridine](/img/structure/B3059389.png)








